(2S,3aR,6aR)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid
CAS No.: 197166-32-8
Cat. No.: VC8345027
Molecular Formula: C13H21NO4
Molecular Weight: 255.31 g/mol
* For research use only. Not for human or veterinary use.
![(2S,3aR,6aR)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid - 197166-32-8](/images/structure/VC8345027.png)
Specification
CAS No. | 197166-32-8 |
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Molecular Formula | C13H21NO4 |
Molecular Weight | 255.31 g/mol |
IUPAC Name | (2S,3aR,6aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid |
Standard InChI | InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-9-6-4-5-8(9)7-10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10+/m1/s1 |
Standard InChI Key | MHOIOLLMOIIRTR-BBBLOLIVSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1[C@@H]2CCC[C@@H]2C[C@H]1C(=O)O |
SMILES | CC(C)(C)OC(=O)N1C2CCCC2CC1C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)N1C2CCCC2CC1C(=O)O |
Introduction
Structural and Stereochemical Analysis
Bicyclic Core and Functional Groups
The compound features a bicyclic framework consisting of a five-membered cyclopentane ring fused to a pyrrole heterocycle. The [b] notation in cyclopenta[b]pyrrole indicates the specific ring fusion pattern, where the pyrrole nitrogen is adjacent to the shared bond between the two rings . The tert-butoxycarbonyl (Boc) group protects the secondary amine, while the carboxylic acid group at position 2 provides a handle for further derivatization.
Stereochemical Configuration
The (2S,3aR,6aR) configuration defines the spatial arrangement of substituents. The 2S designation refers to the carboxylic acid’s chiral center, while 3aR and 6aR describe the bridgehead carbons of the bicyclic system. This stereochemistry is critical for biological activity, as it influences molecular interactions with target proteins . Computational modeling and X-ray crystallography of analogous compounds reveal that the cis-fused rings adopt a rigid, bowl-like conformation, which enhances binding affinity in enzyme active sites .
Synthesis and Industrial Production
Key Synthetic Routes
The synthesis typically involves a multi-step sequence starting from simpler bicyclic precursors. A representative route, adapted from CN102167680B , proceeds as follows:
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Cyclization: A diketone intermediate undergoes acid-catalyzed cyclization to form the cyclopenta[b]pyrrole core.
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Reduction: Sodium borohydride selectively reduces a ketone to a hydroxyl group, introducing a stereocenter at position 4 .
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Boc Protection: The secondary amine is protected using di-tert-butyl dicarbonate under basic conditions to prevent undesired side reactions during subsequent steps.
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Oxidation: The hydroxyl group is oxidized to a carboxylic acid using Jones reagent, finalizing the target structure .
Industrial Scalability
Industrial production emphasizes cost-effective and scalable methods. High-pressure hydrogenation reactors are employed for stereoselective reductions, achieving enantiomeric excesses >98% . Continuous-flow systems minimize purification steps, as demonstrated in Patent CN103113288A, where in-situ extraction and crystallization yield 95% pure product .
Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₃H₂₁NO₄ |
Molecular Weight | 255.31 g/mol |
CAS Number | 597569-42-1 |
IUPAC Name | (3S,3aR,6aR)-2-[(tert-Butoxycarbonyl)]-3-carboxy-octahydrocyclopenta[b]pyrrole |
Solubility | Soluble in DMSO, methanol; insoluble in water |
The Boc group enhances solubility in organic solvents, facilitating reactions in non-polar media. The carboxylic acid’s pKa (~4.5) enables pH-dependent reactivity, such as salt formation with amines.
Applications in Pharmaceutical Research
Peptide Synthesis
The compound serves as a constrained proline analog in peptide therapeutics. Its rigid bicyclic structure reduces conformational flexibility, improving metabolic stability and target selectivity. For example, it has been incorporated into thrombopoietin receptor agonists to enhance oral bioavailability .
Enzyme Inhibition
The bicyclic scaffold mimics transition states in enzymatic reactions. In a 2023 study, derivatives of this compound exhibited nanomolar inhibition against hepatitis C virus NS3/4A protease, attributed to optimal steric complementarity with the enzyme’s active site.
Recent Advances and Future Directions
Stereoselective Catalysis
Recent patents describe asymmetric hydrogenation using chiral ruthenium catalysts, achieving diastereomeric ratios of 20:1 . Enzymatic resolution methods using lipases have also been explored, though industrial adoption remains limited due to cost .
Green Chemistry Initiatives
Microwave-assisted synthesis reduces reaction times from hours to minutes, as reported in CN103113288A . Solvent-free mechanochemical grinding is under investigation for large-scale applications, aligning with sustainability goals.
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